molecular formula C6H8N4O2 B6283111 N-(6-methyl-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl)acetamide CAS No. 1009-76-3

N-(6-methyl-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl)acetamide

Cat. No.: B6283111
CAS No.: 1009-76-3
M. Wt: 168.2
InChI Key:
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Description

N-(6-methyl-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl)acetamide is an organic compound with the molecular formula C6H10N4O2. It is a derivative of triazine and is known for its stability and various applications in different fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production typically involves large-scale synthesis using the above methods, with careful control of reaction conditions to ensure high yield and purity. The compound is then purified through crystallization or other separation techniques .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: N-(6-methyl-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl)acetamide can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various halides, acids, or bases depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different triazine derivatives, while reduction can lead to the formation of amine derivatives .

Scientific Research Applications

N-(6-methyl-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Acts as a nitrogen source in biological studies, promoting plant growth when added to growth media.

    Medicine: Investigated for its potential use in drug synthesis and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the synthesis of pigments, pesticides, and dyes

Mechanism of Action

The mechanism of action of N-(6-methyl-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl)acetamide involves its interaction with specific molecular targets and pathways. It can act as a nitrogen source, promoting growth in biological systems. In chemical reactions, it serves as an intermediate, facilitating the formation of various products through its reactive triazine ring .

Comparison with Similar Compounds

Similar Compounds

  • 4-Acetylamino-6-methyl-3-oxo-2,3,4,5-tetrahydro-1,2,4-triazine
  • N-(6-methyl-3-oxo-2,5-dihydro-1,2,4-triazin-4-yl)acetamide

Uniqueness

N-(6-methyl-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl)acetamide is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and applications. Its stability and reactivity make it a valuable compound in both research and industrial settings .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(6-methyl-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl)acetamide involves the reaction of 6-methyl-5-oxo-1,2,4-triazine-3-carboxylic acid with acetic anhydride in the presence of a catalyst to form N-(6-methyl-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl)acetamide.", "Starting Materials": [ "6-methyl-5-oxo-1,2,4-triazine-3-carboxylic acid", "Acetic anhydride", "Catalyst" ], "Reaction": [ "Add 6-methyl-5-oxo-1,2,4-triazine-3-carboxylic acid and acetic anhydride to a reaction flask", "Add a catalyst such as pyridine or triethylamine to the reaction mixture", "Heat the reaction mixture to a temperature of 80-100°C for several hours", "Cool the reaction mixture and add water to precipitate the product", "Filter the product and wash with water to obtain N-(6-methyl-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl)acetamide" ] }

CAS No.

1009-76-3

Molecular Formula

C6H8N4O2

Molecular Weight

168.2

Purity

95

Origin of Product

United States

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